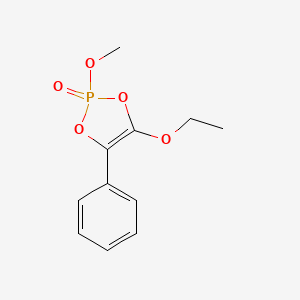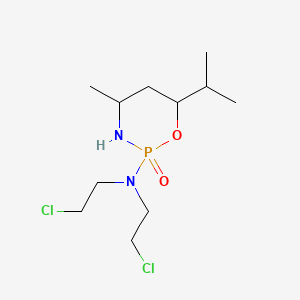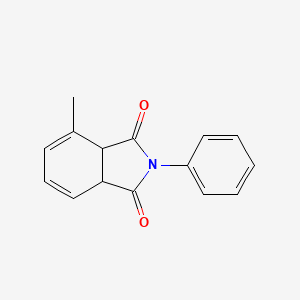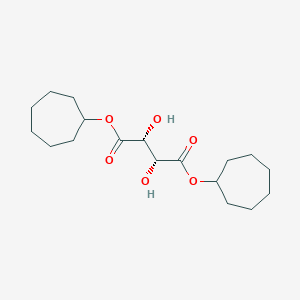![molecular formula C14H14NO5P B14432103 4-Acetamido[1,1'-biphenyl]-3-yl dihydrogen phosphate CAS No. 77273-71-3](/img/structure/B14432103.png)
4-Acetamido[1,1'-biphenyl]-3-yl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetamido[1,1’-biphenyl]-3-yl dihydrogen phosphate is an organic compound with a complex structure that includes an acetamido group, a biphenyl moiety, and a dihydrogen phosphate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido[1,1’-biphenyl]-3-yl dihydrogen phosphate typically involves multiple steps. One common method starts with the acylation of 4-amino[1,1’-biphenyl]-3-yl with acetic anhydride to form the acetamido derivative. This intermediate is then reacted with phosphorus oxychloride (POCl₃) to introduce the dihydrogen phosphate group. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or chloroform to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of 4-Acetamido[1,1’-biphenyl]-3-yl dihydrogen phosphate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetamido[1,1’-biphenyl]-3-yl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamido or biphenyl moieties, often using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Halides (e.g., bromine, chlorine) in the presence of catalysts like palladium or copper.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated biphenyl derivatives.
Applications De Recherche Scientifique
4-Acetamido[1,1’-biphenyl]-3-yl dihydrogen phosphate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of polymers and other functional materials.
Mécanisme D'action
The mechanism by which 4-Acetamido[1,1’-biphenyl]-3-yl dihydrogen phosphate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, while the biphenyl moiety provides hydrophobic interactions. The dihydrogen phosphate group can participate in ionic interactions, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Acetamidophenyl dihydrogen phosphate: Similar structure but lacks the biphenyl moiety.
4-Acetamido-TEMPO: Contains an acetamido group but differs in the presence of a stable radical moiety.
Uniqueness
4-Acetamido[1,1’-biphenyl]-3-yl dihydrogen phosphate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the biphenyl and dihydrogen phosphate groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
77273-71-3 |
|---|---|
Formule moléculaire |
C14H14NO5P |
Poids moléculaire |
307.24 g/mol |
Nom IUPAC |
(2-acetamido-5-phenylphenyl) dihydrogen phosphate |
InChI |
InChI=1S/C14H14NO5P/c1-10(16)15-13-8-7-12(11-5-3-2-4-6-11)9-14(13)20-21(17,18)19/h2-9H,1H3,(H,15,16)(H2,17,18,19) |
Clé InChI |
AOQHRXCKRQFFFP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 5-methyl-3-oxo-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylate](/img/structure/B14432041.png)

![7-Chloro-1,7-diazabicyclo[2.2.1]heptane](/img/structure/B14432049.png)
![4-[Nitroso(4-oxopentyl)amino]butanoic acid](/img/structure/B14432053.png)

![N-[3-(Trifluoromethyl)phenyl]phosphoric triamide](/img/structure/B14432059.png)
![[Nitroso(propan-2-yl)amino]methyl diethylcarbamodithioate](/img/structure/B14432074.png)



![(1S,4S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one](/img/structure/B14432101.png)
